(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal (3β)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is used in the synthesis of Calcitriol, the biologically active form of Vitamin D3.

Brand Name: Vulcanchem
CAS No.: 66414-44-6
VCID: VC20854819
InChI: InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3/t20-,22+,23+,24-,25+,26+,27?,28+,29-/m1/s1
SMILES: CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C
Molecular Formula: C29H46O3
Molecular Weight: 442.7 g/mol

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal

CAS No.: 66414-44-6

Cat. No.: VC20854819

Molecular Formula: C29H46O3

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal - 66414-44-6

Specification

CAS No. 66414-44-6
Molecular Formula C29H46O3
Molecular Weight 442.7 g/mol
IUPAC Name (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Standard InChI InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3/t20-,22+,23+,24-,25+,26+,27?,28+,29-/m1/s1
Standard InChI Key LLPUNUWSDVKWLQ-LPFMPMKMSA-N
Isomeric SMILES C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C
SMILES CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C
Canonical SMILES CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C

Introduction

Chemical Structure and Properties

The title compound possesses a complex polycyclic structure with multiple stereocenters as indicated by the detailed stereochemical descriptors in its name. At its core lies the cyclopenta[a]phenanthrene scaffold, consisting of a phenanthrene ring system with a fused cyclopentane ring. The molecule contains specific functional groups including an oxan-2-yloxy (tetrahydropyran ether) substituent at position 3 and a pentanal (5-carbon aldehyde) group at position 17, along with methyl substituents at positions 10 and 13.

Based on structural similarities to compounds found in the literature, we can infer certain physical and chemical properties. For instance, a closely related compound, 1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone, has a molecular weight of 400.6 g/mol and a molecular formula of C26H40O3. Our target compound, with a pentanal rather than an ethanone group, would have a higher molecular weight.

The presence of the aldehyde functionality in the pentanal group makes this compound particularly reactive toward nucleophiles and susceptible to oxidation. Meanwhile, the oxan-2-yloxy group likely serves as a protecting group for a hydroxyl functionality, commonly employed in synthetic organic chemistry.

PropertyCharacteristics
Core StructureCyclopenta[a]phenanthrene with defined stereochemistry
Functional GroupsOxan-2-yloxy at C-3, pentanal at C-17, methyl groups at C-10 and C-13
Estimated Molecular FormulaC29H46O3 (approximate based on structural analysis)
Estimated Molecular Weight>430 g/mol (based on comparative analysis)
SolubilityLikely soluble in THF and common organic solvents (based on related compounds)
ReactivityAldehyde group susceptible to nucleophilic addition and oxidation

Related Structural Analogs

Several structurally similar compounds provide valuable context for understanding our target molecule. These analogs share the cyclopenta[a]phenanthrene core but differ in their functional group substitutions and stereochemistry.

A closely related compound is 1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone (CAS: 35961-41-2), which features an ethanone group instead of pentanal at position 17. This compound belongs to the same structural class and likely shares similar physicochemical properties with our target compound.

Another relevant analog is (4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, also known as Isoallolithocholic acid . This compound differs in having a hydroxyl group at C-3 instead of an oxan-2-yloxy group, and a pentanoic acid rather than a pentanal at position 17. Its structural similarity suggests a potential relationship to bile acids, which have important physiological roles.

Biological ActivityEvidence from Related CompoundsPotential Relevance to Target Compound
Lanosterol Synthase InhibitionStructurally similar compounds bind to LSS May exhibit enzyme inhibitory activity
Anti-proliferative EffectsCorrelation between LSS binding and cytotoxicity Potential applications in cancer research
Sterol Metabolism ModulationAffects levels of sterol pathway intermediates Could influence cholesterol biosynthesis
Interaction with Bile Acid SystemsStructural similarity to bile acid derivatives Possible effects on lipid metabolism

Future Research Directions

Several promising avenues for future research on this compound can be identified:

Structure-Activity Relationship Studies

As noted in the literature, "modifications to the phenanthrene backbone can significantly affect biological activity". Systematic structural modifications of the target compound could help identify the essential structural features for specific biological activities. This could include variations in the nature and position of substituents, alterations to the stereochemistry, and modifications of the pentanal group.

Biological Evaluation

Comprehensive biological screening of the compound would reveal its potential activities. Based on the properties of related compounds, initial investigations should focus on:

  • Inhibition of lanosterol synthase and other enzymes involved in sterol metabolism

  • Effects on cell proliferation and viability in various cell types

  • Interactions with bile acid receptors and related signaling pathways

  • Influence on cholesterol biosynthesis and metabolism

Physical and Spectroscopic Characterization

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